molecular formula C10H6ClFN2O2 B8705819 2-Chloro-6-fluoro-3-methoxyquinoxaline-5-carbaldehyde

2-Chloro-6-fluoro-3-methoxyquinoxaline-5-carbaldehyde

Cat. No.: B8705819
M. Wt: 240.62 g/mol
InChI Key: HQTVDECUKXQREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-3-methoxyquinoxaline-5-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClFN2O2 and its molecular weight is 240.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6ClFN2O2

Molecular Weight

240.62 g/mol

IUPAC Name

2-chloro-6-fluoro-3-methoxyquinoxaline-5-carbaldehyde

InChI

InChI=1S/C10H6ClFN2O2/c1-16-10-9(11)13-7-3-2-6(12)5(4-15)8(7)14-10/h2-4H,1H3

InChI Key

HQTVDECUKXQREE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2C=O)F)N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of DIPA (22.3 mL) in THF (150 mL) was added at −20° C., n-BuLi (2.3M, 63.7 mL, 159 mmol). The mixture was stirred at −20° C. for 10 min. After cooling to −78° C., a solution of 2-chloro-6-fluoro-3-methoxy-quinoxaline (27.1 g, 127.4 mmol) in THF (100 mL+10 mL rinse) was added over 40 min. The reddish mixture was stirred at −78° C. for 40 min. DMF (15 mL) was added keeping the internal temperature below −70° C. The reaction proceeded 20 min. AcOH (15 mL) was added. Once the mixture had warmed up to rt, 3M HCl (180 mL) and EA (500 mL) were added. The mixture was further diluted with EA (400 mL) until two clear layers were obtained. The two layers were separated and the aq. layer was extracted with EA (3×300 mL). The org. layer was washed twice with sat. aq. NaHCO3 (200 mL) and brine (200 mL), dried over MgSO4, filtered and concentrated to dryness. The crude product was triturated with an ether-EA mixture (1-1, 250 mL), washed with ether (2×100 mL), and dried under high vacuum to afford the title aldehyde as a beige solid (23 g, 76% yield).
Quantity
63.7 mL
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Yield
76%

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